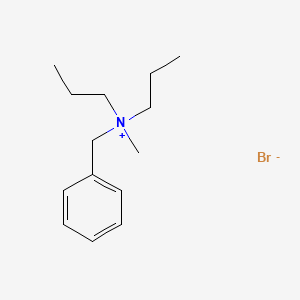
N-Ethyl-N'-(6-oxo-1,6-dihydropyridazin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea is a chemical compound that belongs to the class of pyridazinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea typically involves the reaction of ethyl isocyanate with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea oxide, while reduction may produce N-Ethyl-N’-(6-hydroxy-1,6-dihydropyridazin-3-yl)urea.
科学的研究の応用
N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- N-Methyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea
- N-Propyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea
- N-Butyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea
Uniqueness
N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea is unique due to its specific ethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in molecular size, shape, and electronic distribution, which affect its reactivity and interactions with biological targets.
特性
CAS番号 |
87977-14-8 |
|---|---|
分子式 |
C7H10N4O2 |
分子量 |
182.18 g/mol |
IUPAC名 |
1-ethyl-3-(6-oxo-1H-pyridazin-3-yl)urea |
InChI |
InChI=1S/C7H10N4O2/c1-2-8-7(13)9-5-3-4-6(12)11-10-5/h3-4H,2H2,1H3,(H,11,12)(H2,8,9,10,13) |
InChIキー |
MIFHFFSFLPFYSG-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=NNC(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)

![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
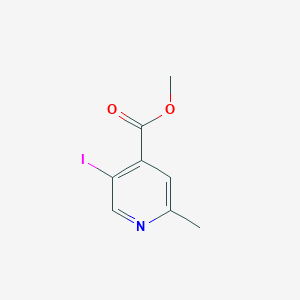
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
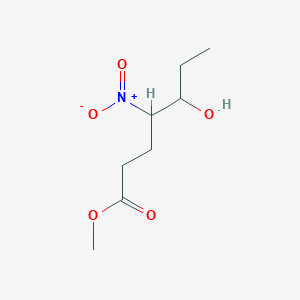
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)
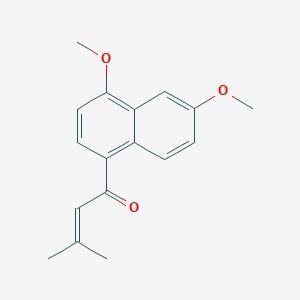
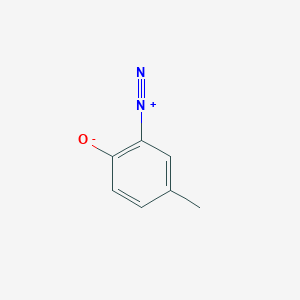
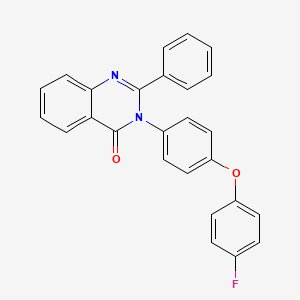
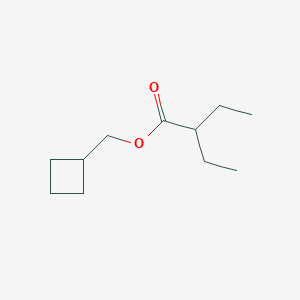
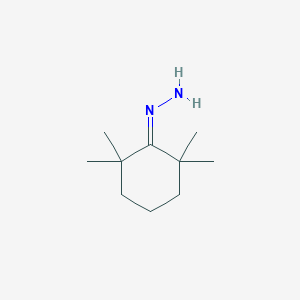
![2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14390095.png)
